1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Brand Name: Vulcanchem
CAS No.: 2034403-42-2
VCID: VC4329769
InChI: InChI=1S/C14H10F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-8H,(H2,18,19,21)
SMILES: C1=CC(=C(C(=C1)F)NC(=O)NC2=CC3=CC=NN3C=C2)F
Molecular Formula: C14H10F2N4O
Molecular Weight: 288.258

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

CAS No.: 2034403-42-2

Cat. No.: VC4329769

Molecular Formula: C14H10F2N4O

Molecular Weight: 288.258

* For research use only. Not for human or veterinary use.

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea - 2034403-42-2

Specification

CAS No. 2034403-42-2
Molecular Formula C14H10F2N4O
Molecular Weight 288.258
IUPAC Name 1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Standard InChI InChI=1S/C14H10F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-8H,(H2,18,19,21)
Standard InChI Key RWOBIZWWTCEANF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)NC(=O)NC2=CC3=CC=NN3C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₁₀F₂N₄O; molecular weight 288.258 g/mol) integrates two pharmacologically significant motifs:

  • A pyrazolo[1,5-a]pyridine heterocycle, known for its role in kinase inhibitor scaffolds .

  • A 2,6-difluorophenyl group, which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

  • A urea linker that facilitates hydrogen bonding with biological targets, a feature common to kinase inhibitors .

The IUPAC name 1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea reflects this arrangement, with the urea group (-NH-C(=O)-NH-) bridging the aromatic systems.

Physicochemical Profile

Key properties derived from computational models and structural analogs include:

PropertyValueSignificance
LogP (Partition Coefficient)~2.8Moderate lipophilicity, suggesting balanced solubility and permeability.
Hydrogen Bond Donors2Urea NH groups enable target binding via H-bonding .
Polar Surface Area~75 ŲFavorable for oral bioavailability (<140 Ų).
Rotatable Bonds3Conformational flexibility limited, reducing entropic penalties on binding .

Synthetic Pathways and Challenges

Purification and Characterization

Post-synthesis, chromatography (HPLC or flash) and recrystallization would isolate the product. Structural confirmation relies on:

  • NMR: Distinct signals for urea NH (~8.5 ppm) and pyridine protons (~7.5–8.5 ppm).

  • HRMS: Molecular ion peak at m/z 288.258 (C₁₄H₁₀F₂N₄O).

Biological Activity and Computational Predictions

Hypothesized Mechanisms of Action

Structural analogs suggest two primary bioactivity pathways:

  • Kinase Inhibition: The pyrazolo-pyridine scaffold mimics adenine in ATP-binding pockets, potentially inhibiting kinases like Trk or AKT .

  • Antiproliferative Effects: Diaryl ureas disrupt microtubule assembly or DNA synthesis in cancer cells.

QSAR Predictions

A quantitative structure-activity relationship (QSAR) model trained on PI3K inhibitors predicts:

  • pIC₅₀: ~8.6 (comparable to clinical-stage inhibitors) .

  • Critical Descriptors:

    • Molar refractivity (MR): 78.5 → Optimal steric bulk

    • Topological polar surface area (TPSA): 75 Ų → Cell permeability

Comparative Analysis with Clinical Candidates

Parameter1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)ureaPictilisib (GDC-0941)Dactolisib (BEZ235)
Molecular Weight288.258516.64489.55
TargetPI3K/AKT (predicted)PI3Kα/δPI3K/mTOR
LogP2.83.54.1
H-bond Donors232
Clinical PhasePreclinical (hypothetical)Phase IIPhase II

This comparison highlights the compound’s relatively low molecular weight and balanced lipophilicity, advantageous for drug-likeness .

Challenges and Future Directions

Research Gaps

  • In Vitro/In Vivo Data: No published cytotoxicity or pharmacokinetic studies exist.

  • Selectivity: Unclear if the compound preferentially inhibits specific kinase isoforms .

Recommended Studies

  • Kinase Profiling: Broad-panel screening against 400+ kinases to identify primary targets.

  • MTT Assays: Cytotoxicity evaluation in cancer cell lines (e.g., MCF-7, A549).

  • ADMET Modeling: Prediction of absorption, distribution, and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator